molecular formula C17H23N5O3S B5621123 1-[(dimethylamino)sulfonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide

1-[(dimethylamino)sulfonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide

Cat. No. B5621123
M. Wt: 377.5 g/mol
InChI Key: LPEGXFPDSORECE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, including sodium borohydride reduction and reactions with different electrophiles, yielding compounds with potential anti-inflammatory activities (Gangapuram & Redda, 2006). Another synthesis method describes the preparation of biaryl pyrazole sulfonamide derivatives, demonstrating the versatility of chemical synthesis techniques in creating complex molecules (Srivastava et al., 2008).

Molecular Structure Analysis

Molecular structure investigations often employ X-ray crystallography and spectroscopic techniques to determine the conformation and spatial arrangement of atoms within a molecule. Studies on related compounds reveal diverse conformations and geometries around specific functional groups, contributing to their reactivity and interaction with biological targets (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of similar compounds includes interactions with various reagents leading to the formation of novel heterocycles, showcasing the compound's versatility in synthetic organic chemistry. These reactions are pivotal for the development of compounds with potential therapeutic applications (Khalid et al., 2013).

Mechanism of Action

This typically refers to how a compound interacts with biological systems. For example, derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

This involves predicting or suggesting potential areas of future research or applications for the compound. For example, indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(3-pyrazol-1-ylphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-20(2)26(24,25)21-10-4-6-14(13-21)17(23)19-15-7-3-8-16(12-15)22-11-5-9-18-22/h3,5,7-9,11-12,14H,4,6,10,13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEGXFPDSORECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(dimethylamino)sulfonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide

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